

A Technical Guide to the Spectroscopic Profile of Morindin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morindin*

Cat. No.: B1596250

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **morindin**, a naturally occurring anthraquinone glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document compiles quantitative data into structured tables, outlines detailed experimental protocols, and includes visual workflows to facilitate a deeper understanding of the analytical processes involved in the characterization of this compound.

Spectroscopic Data of Morindin

The following sections present the key spectroscopic data for **morindin**, which is crucial for its identification and structural elucidation.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **morindin**.

Table 1: ^1H NMR Spectral Data of **Morindin**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.35	d	8.5
H-5	7.73	d	7.8
H-8	7.78	d	7.8
H-2	8.14	d	8.5
1-OH	13.01	s	-
7-OCH ₃	4.03	s	-
6-OCH ₂ -	4.64	s	-
3-OCH ₃	3.51	s	-

Table 2: ^{13}C NMR Spectral Data of **Morindin**

Carbon	Chemical Shift (δ , ppm)
C-1	162.4
C-2	158.9
C-3	164.2
C-4	107.1
C-4a	136.0
C-5	116.5
C-6	162.2
C-7	157.3
C-8	121.1
C-8a	132.2
C-9	181.91
C-10	187.78
C-10a	104.5
7-OCH ₃	62.36
6-CH ₂ OH	68.56
3-OCH ₃	58.89

Note: The presented NMR data is a composite from various sources and may have been obtained under different experimental conditions. For definitive structural assignment, it is recommended to acquire spectra on a purified sample.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **morindin** shows characteristic absorption bands corresponding to its chemical structure.

Table 3: IR Spectral Data of **Morindin**

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H stretching (phenolic)
~2925	C-H stretching (aliphatic)
~1670	C=O stretching (unchelated quinone)
~1630	C=O stretching (chelated quinone)
~1590, ~1450	C=C stretching (aromatic)
~1210	C-O stretching (ether)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like **morindin**. The UV-Vis spectrum of morin, the aglycone of **morindin**, is well-characterized and provides a good reference.

Table 4: UV-Vis Spectral Data of Morin (in Methanol)

λ _{max} (nm)	Electronic Transition
~261	Band II (A ring system)
~378	Band I (B-ring cinnamoyl system)

Note: The absorption maxima can shift depending on the solvent and pH. For instance, in an aqueous solution at pH 4.5, the Band I of morin appears around 355 nm[1].

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Sample Preparation:

- Dissolve 5-10 mg of purified **morindin** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[\[2\]](#)
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- For ^{13}C NMR, a larger number of scans is typically required. A spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds are common.
- Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Sample Preparation (KBr Pellet Method):

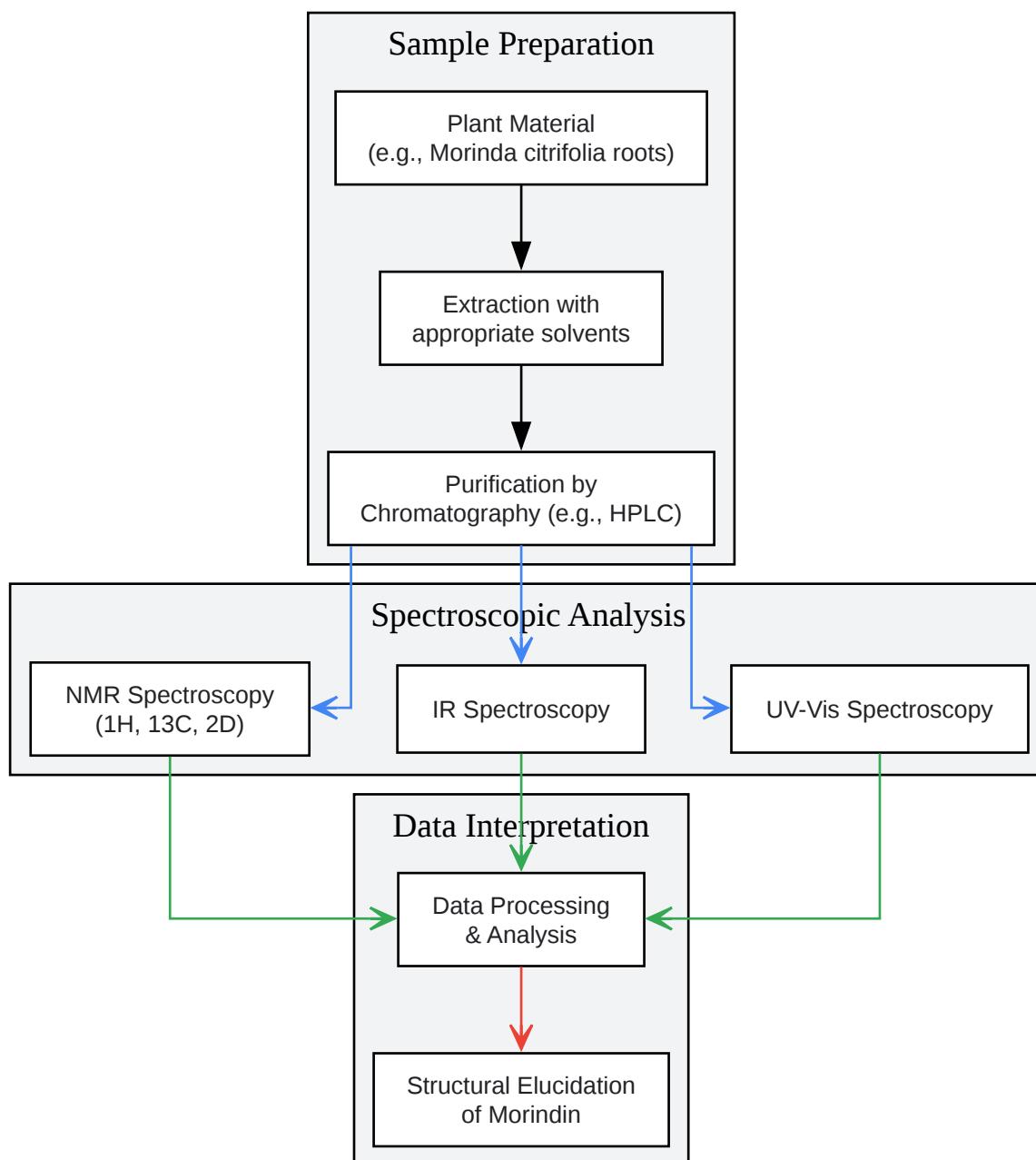
- Thoroughly grind 1-2 mg of dry, purified **morindin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

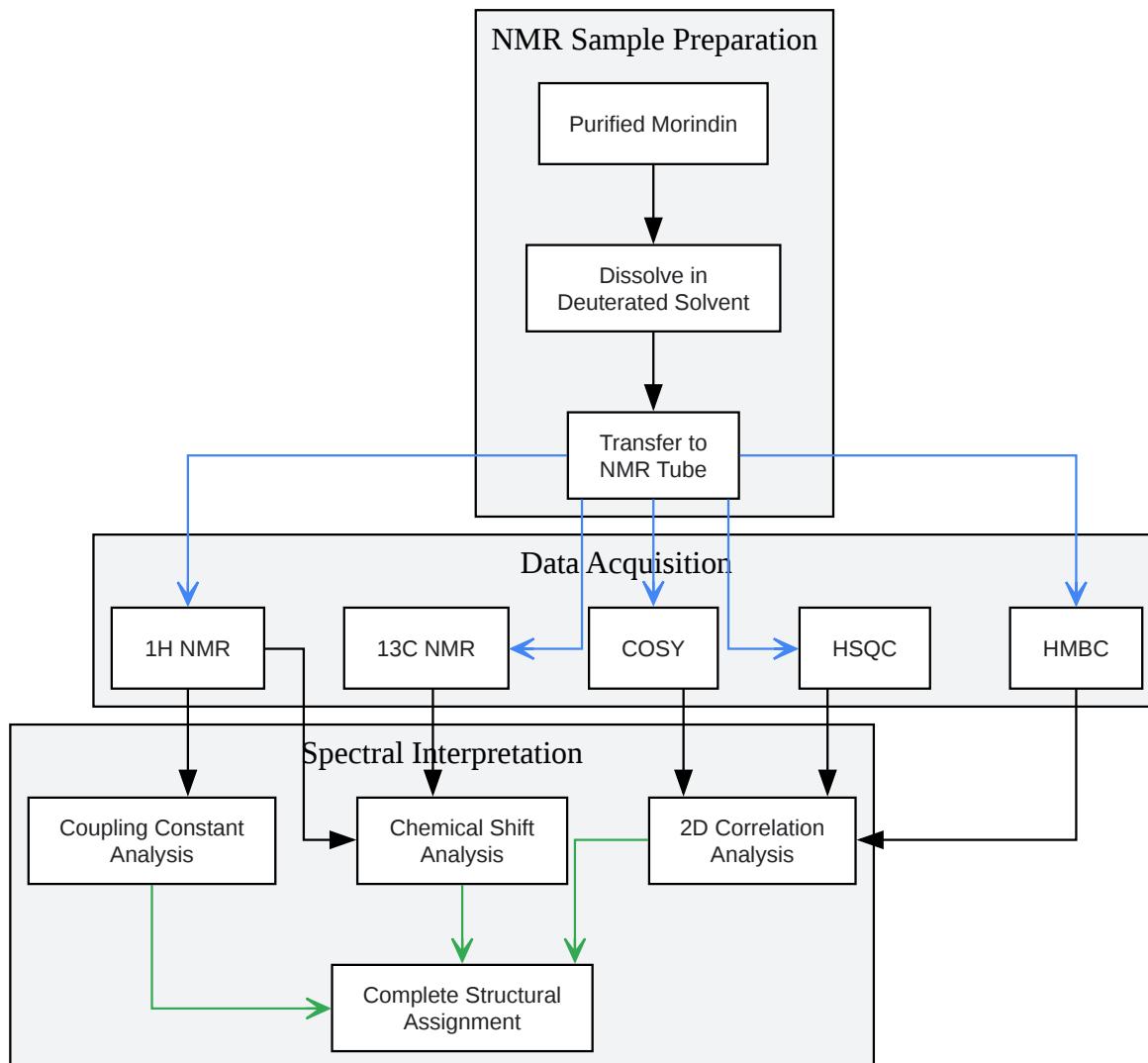
- Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
- Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.

- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Sample Preparation:


- Prepare a stock solution of **morindin** in a suitable UV-grade solvent (e.g., methanol, ethanol).[2]
- Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the μM range).

Instrumentation and Data Acquisition:


- Use a double-beam UV-Vis spectrophotometer.[2]
- Scan the sample over a wavelength range of approximately 200-600 nm.
- Use the same solvent as a blank to zero the instrument before measuring the sample's absorbance.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **morindin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction, purification, and spectroscopic characterization of **morindin**.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for NMR-based structural elucidation of **morindin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ird.sut.ac.th [ird.sut.ac.th]
- 2. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Morindin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596250#morindin-spectroscopic-data-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com